An In-depth Technical Guide to the Chemical Properties of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione
An In-depth Technical Guide to the Chemical Properties of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione. This heterocyclic compound, part of the broader class of tetrazole derivatives, is of growing interest in medicinal chemistry and materials science. This document summarizes key quantitative data, details experimental protocols, and visualizes the synthetic workflow.
Chemical Structure and Properties
1-ethyl-1,2-dihydro-5H-tetrazole-5-thione (CAS No. 15217-53-5) is a substituted tetrazole featuring an ethyl group at the N1 position and a thione group at the C5 position.[1] It exists in tautomeric equilibrium with its thiol form, 1-ethyl-1H-tetrazole-5-thiol. The thione form is generally favored in the solid state.
The tetrazole ring is a key structural motif in various pharmaceutical agents, often serving as a bioisosteric replacement for a carboxylic acid group, which can improve metabolic stability and pharmacokinetic profiles.[2][3][4]
Physicochemical and Spectroscopic Data
The following tables summarize the known quantitative properties of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 15217-53-5 | [1] |
| Molecular Formula | C₃H₆N₄S | [1] |
| Molecular Weight | 130.17 g/mol | [1] |
| Appearance | White crystal | [5] |
| Melting Point | 48 °C | [5] |
| Boiling Point | 245.2±23.0 °C (Predicted) | |
| LogP | 0.65 (Predicted) |
Table 2: Spectroscopic Data
| Technique | Data | Source |
| ¹H NMR (300 MHz, CDCl₃) | δ 13.97 (s, 1H), 4.37 (q, J=7.3 Hz, 2H), 1.55 (t, J=7.3 Hz, 3H) | [5] |
| ¹³C NMR (75 MHz, CDCl₃) | δ 163.30, 42.80, 13.26 | [5] |
| FT-IR (KBr, cm⁻¹) | 3448, 2985, 1531, 1334, 1141 | [5] |
| Elemental Analysis (Calculated) | C, 27.68; H, 4.65; N, 43.04 | [5] |
| Elemental Analysis (Found) | C, 27.68; H, 4.61; N, 43.05 | [5] |
Experimental Protocols
Synthesis of 1-Ethyl-1H-tetrazole-5(4H)-thione
The following protocol is adapted from a facile one-pot synthesis method.[5][6] This reaction involves the cycloaddition of an isothiocyanate with sodium azide in an aqueous medium.
Materials:
-
Ethyl isothiocyanate
-
Sodium azide (NaN₃)
-
Pyridine
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
To a mixture of ethyl isothiocyanate (10 mmol), sodium azide (12 mmol), and pyridine (10 mmol) in water (20 mL), stir the solution at room temperature.
-
Monitor the reaction for completion, which is typically observed within 2 hours.
-
Upon completion, acidify the reaction mixture to a pH of approximately 2-3 by adding 1N HCl.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization to obtain 1-ethyl-1H-tetrazole-5(4H)-thione as a white crystalline solid.
The general workflow for the synthesis and subsequent characterization is visualized in the diagram below.
Biological Activity and Potential Applications
While specific studies on the biological signaling pathways of 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione are not extensively documented, the tetrazole class of compounds is well-regarded in medicinal chemistry for a wide range of biological activities.[3] Derivatives have been investigated for their potential as:
-
Antidiabetic Agents: Acting as agonists for peroxisome proliferator-activated receptors (PPARs) or inhibitors of enzymes like protein tyrosine phosphatase 1B (PTP1B).[2]
-
Antibacterial Agents: Showing efficacy against various bacterial strains.[7]
-
Anticancer Agents: Some tetrazole derivatives have been shown to act as microtubule destabilizers.
The thione group and the overall structure of the molecule suggest potential for coordination chemistry and use as a ligand in the development of novel metal-based therapeutics.[8] Furthermore, related compounds like 5-(ethylthio)-1H-tetrazole are used as activating agents in oligonucleotide synthesis, highlighting the utility of this chemical family in biotechnology and drug development.[9]
Safety and Handling
Based on GHS classifications from supplier data, 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione is considered hazardous.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious eye damage.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.
Conclusion
1-ethyl-1,2-dihydro-5H-tetrazole-5-thione is a versatile heterocyclic compound with established synthetic routes and well-defined spectroscopic characteristics. While its specific biological mechanisms require further investigation, its structural similarity to other biologically active tetrazoles suggests significant potential for applications in drug discovery and development. The data and protocols presented in this guide serve as a valuable resource for researchers exploring the chemical space and potential applications of this and related compounds.
References
- 1. 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione | C3H6N4S | CID 3034248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sjpas.com [sjpas.com]
- 9. 5-(Ethylthio)-1H-tetrazole (ETT) | CAS 89797-68-2 | Kairav Chemofarbe Industries Ltd. [kcilglobal.com]
